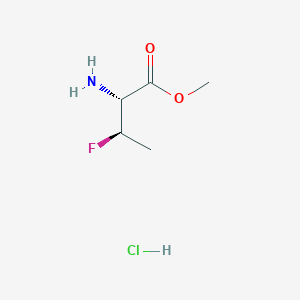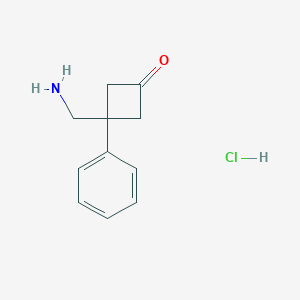![molecular formula C10H9N3O3 B2747814 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide CAS No. 1807937-77-4](/img/structure/B2747814.png)
2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide” is a chemical compound. It is a type of oxime derived from α-keto amides . Oximes derived from α-keto amides exhibit biological activity and are intermediate products in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves reactions of α-halocarboxylic acid amides with 3 equivalents of hydroxylamine hydrochloride in the presence of bases . This results in the formation of products of nucleophilic substitution of the halogen atom and their subsequent oxidation to the corresponding oximes . This one-pot transformation can be accomplished in various aprotic solvents or ethanol at 80°C .Molecular Structure Analysis
The molecular formula of this compound is C10H9N3O3 . The molecular weight is 219.20 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic substitution of the halogen atom and subsequent oxidation to form the corresponding oximes . The reaction of hydroxylamine hydrochloride with 2-chloroacetanilide gave not only nucleophilic substitution products but also 2-(hydroxy-imino)acetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.20 . Further details about its physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Green Synthesis and Analgesic Potential
A study by Reddy et al. (2014) highlights an environmentally friendly synthesis of potential analgesic compounds related to 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide. These compounds were synthesized using a green chemistry approach, aiming to develop analgesic and antipyretic agents with a lower environmental impact. The synthesis involved novel routes that reduce the use of harmful solvents and improve the overall sustainability of the drug discovery process (Reddy, Dubey, & Ramana Reddy, 2014).
Antimicrobial Applications
Debnath and Ganguly (2015) synthesized and characterized a series of compounds structurally similar to this compound, evaluating their antibacterial and antifungal activities. Some of these compounds showed promising antibacterial and antifungal properties, suggesting potential for the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Tuberculosis Treatment
Giacobbo et al. (2017) explored the antitubercular activity of 2-(quinolin-4-yloxy)acetamides, which share a structural motif with this compound. Their research identified compounds with potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These findings support the potential of such compounds in developing new treatments for tuberculosis (Giacobbo et al., 2017).
Antioxidant Activity
Gopi and Dhanaraju (2020) synthesized novel derivatives of this compound to evaluate their antioxidant activity. These compounds were tested using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, revealing that several derivatives exhibited significant antioxidant activity. This study underscores the potential of these compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Mécanisme D'action
Target of Action
Oximes derived from α-keto amides, which this compound is a type of, have been reported to exhibit biological activity .
Mode of Action
It’s known that oximes derived from α-keto amides can undergo various reactions, including nucleophilic substitution of the halogen atom and subsequent oxidation to form the corresponding oximes .
Biochemical Pathways
It’s known that oximes derived from α-keto amides can exhibit biological activity, suggesting they may interact with various biochemical pathways .
Pharmacokinetics
The yields of n-substituted 2-(hydroxyimino)carboxylic acid amides, which this compound is a type of, can range from 22 to 92% , indicating potential variability in bioavailability.
Result of Action
It’s known that oximes derived from α-keto amides can exhibit biological activity , suggesting they may have various effects at the molecular and cellular level.
Action Environment
The synthesis of similar compounds has been accomplished in various aprotic solvents or ethanol at 80°c , suggesting that the compound’s action may be influenced by factors such as solvent and temperature.
Propriétés
IUPAC Name |
2-(1-hydroxy-3-nitrosoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-8(14)5-13-9(12-16)6-3-1-2-4-7(6)10(13)15/h1-4,15H,5H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJBMHICUSTSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=C2C=C1)O)CC(=O)N)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2747735.png)


![4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2747743.png)
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2747744.png)

![N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2747747.png)
![Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate](/img/structure/B2747748.png)
![1-Iodo-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2747749.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2747750.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2747753.png)
![5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2747754.png)